Structural and Pharmacophoric Differentiation from N-Unsubstituted 1-(2-Fluorobenzoyl)-1,4-diazepane
The target compound incorporates an oxolan-3-yl group at the N-4 position of the 1,4-diazepane ring, a modification absent in the simpler analog 1-(2-fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8). While direct comparative biochemical data for this specific pair is not publicly available from non-excluded primary sources, class-level evidence from potent 1,4-diazepane factor Xa inhibitors demonstrates that N-4 substitution is a critical determinant of activity [1]. Published SAR trends within the diazepane class reveal that the introduction of hydrogen-bond-accepting oxygen-containing heterocycles at N-4, such as the oxolan-3-yl group, can enhance aqueous solubility and modulate target binding free energy through specific polar interactions, whereas unsubstituted or simple alkyl analogs exhibit different pharmacokinetic and pharmacodynamic profiles [1].
| Evidence Dimension | Influence of N-4 substitution on biological activity in 1,4-diazepane cores |
|---|---|
| Target Compound Data | Oxolan-3-yl (THF) substituent at N-4: predicted to confer hydrogen-bond acceptor capacity (cLogP: ~1.5 estimated) and increased topological polar surface area (tPSA: ~42 Ų) |
| Comparator Or Baseline | 1-(2-Fluorobenzoyl)-1,4-diazepane (CAS 926213-29-8): lacks an N-4 substituent; lower tPSA (~32 Ų); lacks the hydrogen-bonding motif |
| Quantified Difference | Estimated ΔtPSA ≈ +10 Ų; presence of a hydrogen-bond acceptor atom (oxygen) vs. none |
| Conditions | Computational prediction based on molecular topology; class SAR context from factor Xa inhibitor series [1] |
Why This Matters
The oxolan-3-yl group likely provides a distinct hydrogen-bonding profile and lipophilicity vector relative to the unsubstituted analog, which is a critical screening parameter for target engagement and solubility optimization in early drug discovery.
- [1] Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004 May 1;12(9):2179-91. View Source
